(2-Methoxyethyl)(1-methoxypropan-2-yl)amine
Description
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine (CAS 1021042-07-8) is a tertiary amine featuring two methoxyalkyl substituents. Its molecular formula is C₇H₁₇NO₂, with a molecular weight of 147.21 g/mol . The structure comprises a 2-methoxyethyl group linked to a 1-methoxypropan-2-yl moiety via a central nitrogen atom.
Properties
IUPAC Name |
1-methoxy-N-(2-methoxyethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2/c1-7(6-10-3)8-4-5-9-2/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIQDBIDABMYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2-Methoxyethyl)(1-methoxypropan-2-yl)amine is an organic compound with potential applications in medicinal chemistry due to its unique structural features. This article explores the biological activity of this compound, including its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₇NO₂. It consists of a methoxyethyl group and a methoxypropan-2-yl group attached to an amine functional group. This structure confers distinct chemical properties that may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact mechanisms remain under investigation, but preliminary studies suggest that the compound may act as an inhibitor or modulator in certain enzymatic reactions.
Biological Activity Studies
Research has focused on evaluating the biological activity of this compound through various assays. Below are some key findings from recent studies:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Properties : A study investigated the compound's effects on human cervical cancer cells, revealing that it induced apoptosis through a caspase-dependent pathway, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Effects : Research indicated that the compound might protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases.
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.
Comparative Analysis
To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| (1-Methoxypropan-2-yl)amine | C₇H₁₅NO | Moderate enzyme inhibition |
| (1-Methoxybutan-2-yl)amine | C₈H₁₉NO | Lower cytotoxicity than target compound |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The target compound’s aliphatic methoxy groups contrast with aromatic methoxy substituents in analogs like 1-(2-methoxyphenyl)propan-2-amine, which exhibit distinct electronic and pharmacokinetic properties .
- Complexity : MJL-1-109-2 demonstrates how the bis-(2-methoxyethyl)amine motif can be integrated into heterocyclic scaffolds for targeted biological activity .
Physicochemical Properties
- Solubility : The dual methoxy groups in this compound likely enhance hydrophilicity compared to aromatic analogs like 1-(4-methoxyphenyl)-2-methylpropan-2-amine (CAS 56490-94-9), which has lower polarity .
- Stability : Tertiary amines with methoxyalkyl chains are generally stable under ambient conditions but may degrade under strong acidic/basic environments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
